molecular formula C10H5F4NO2 B12852124 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile

Cat. No.: B12852124
M. Wt: 247.15 g/mol
InChI Key: JVWBUSKUUZJIFH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C10H5F4NO2 and a molecular weight of 247.15 g/mol It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzoylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with fluorine and trifluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethoxy)benzoylacetonitrile is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5F4NO2/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5H,3H2

InChI Key

JVWBUSKUUZJIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)F)OC(F)(F)F

Origin of Product

United States

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